21-Deacetoxy 11-Oxodeflazacort

Catalog No.
S910200
CAS No.
13649-83-7
M.F
C23H27NO4
M. Wt
381.472
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Deacetoxy 11-Oxodeflazacort

CAS Number

13649-83-7

Product Name

21-Deacetoxy 11-Oxodeflazacort

IUPAC Name

(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione

Molecular Formula

C23H27NO4

Molecular Weight

381.472

InChI

InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1

InChI Key

JXURBWVPEBHVSO-LFXAUQRBSA-N

SMILES

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C

Synonyms

2’-Methyl-5’βH-pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione

Synthesis and Chemical Properties:

-Deacetoxy 11-Oxodeflazacort is a chemical compound derived from deflazacort, a corticosteroid medication. It lacks the acetyl group at the 21st carbon position compared to the parent molecule.

Scientific research has focused on the synthesis and characterization of 21-Deacetoxy 11-Oxodeflazacort. Studies have described methods for its preparation and explored its chemical properties, including its structure, solubility, and stability [, ].

21-Deacetoxy 11-Oxodeflazacort is a synthetic glucocorticoid compound derived from deflazacort, which is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4, with a molecular weight of 381.46 g/mol . This compound features significant structural modifications compared to its parent compound, deflazacort, which enhance its pharmacological profile.

Typical of steroid compounds. Notable reaction types include:

  • Oxidation: The compound may be oxidized at specific positions to form hydroxyl groups or ketones.
  • Reduction: Reduction reactions can generate alcohols or alter the double bond configuration in the steroid nucleus.
  • Substitution: Nucleophilic substitution can occur at various functional groups, allowing for the introduction of different substituents.

Common reagents for these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride .

21-Deacetoxy 11-Oxodeflazacort exhibits significant biological activity, primarily due to its glucocorticoid receptor agonism. Its effects include:

  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the release of inflammatory mediators and suppressing immune responses.
  • Immunosuppressive Properties: It modulates the immune system, making it beneficial in treating autoimmune diseases and preventing transplant rejection.
  • Metabolic Effects: Like other glucocorticoids, it influences carbohydrate metabolism and can affect glucose levels in the blood.

Research indicates that this compound has a favorable therapeutic index, making it effective with potentially fewer side effects compared to traditional glucocorticoids .

The synthesis of 21-Deacetoxy 11-Oxodeflazacort typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with precursors derived from natural steroids or synthetic analogs.
  • Functional Group Modifications: Key steps may include acetylation and deacetylation processes, alongside oxidation at the 11-position to introduce the keto group.
  • Purification: After synthesis, the product is purified using techniques such as chromatography to obtain a high-purity compound suitable for research or pharmaceutical use.

The specific synthetic routes can vary based on the desired yield and purity levels .

21-Deacetoxy 11-Oxodeflazacort has several applications across various fields:

  • Pharmaceutical Research: It is studied for its potential use in treating inflammatory conditions, allergies, and autoimmune disorders.
  • Clinical Trials: The compound may be involved in clinical trials assessing its efficacy and safety as an alternative to existing corticosteroids.
  • Biochemical Studies: It serves as a tool in research exploring glucocorticoid signaling pathways and their implications in disease states .

Studies on 21-Deacetoxy 11-Oxodeflazacort's interactions with other compounds are crucial for understanding its pharmacodynamics. Interaction studies typically focus on:

  • Synergistic Effects: Evaluating how this compound interacts with other anti-inflammatory drugs or immunosuppressants to enhance therapeutic outcomes.
  • Receptor Binding Studies: Investigating its binding affinity to glucocorticoid receptors compared to similar compounds.
  • Metabolic Pathways: Understanding how this compound is metabolized in the body and identifying any potential drug-drug interactions that may affect its efficacy or safety profile .

Several compounds share structural similarities with 21-Deacetoxy 11-Oxodeflazacort, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
DeflazacortC22H27NO4Parent compound; known for anti-inflammatory effects.
MethylprednisoloneC22H30O5Commonly used corticosteroid; potent anti-inflammatory action.
BetamethasoneC22H29FO5Strong anti-inflammatory; often used in dermatology.
DexamethasoneC22H29FO5Highly potent; used in various inflammatory conditions.

21-Deacetoxy 11-Oxodeflazacort is unique due to its specific modifications that enhance its selectivity for glucocorticoid receptors while potentially minimizing side effects associated with traditional corticosteroids . This specificity makes it a candidate for further development in therapeutic applications.

21-Deacetoxy 11-Oxodeflazacort emerged as a derivative of deflazacort, a glucocorticoid first synthesized in 1969 and approved in 1985 for inflammatory and autoimmune conditions. Deflazacort’s development aimed to optimize the pharmacokinetic profile of prednisolone, introducing an oxazoline ring (C17,16-d) and a methyl group at the C2’ position. The deacetylation at C21 and oxidation at C11 in 21-Deacetoxy 11-Oxodeflazacort represent strategic modifications to explore enhanced receptor binding and reduced metabolic clearance.

Molecular Formula and Weight (C23H27NO4)

21-Deacetoxy 11-Oxodeflazacort exhibits the molecular formula C23H27NO4 with a confirmed molecular weight of 381.5 g/mol [4] [6]. This steroid derivative belongs to the corticosteroid family and represents a structurally modified analog of deflazacort, where specific functional group modifications alter its chemical properties [5]. The compound is registered under CAS number 13649-83-7 and possesses a unique identifier UNII code 7MJ6CK565U [5]. The molecular structure contains 23 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and four oxygen atoms, providing a precise molecular composition that defines its chemical behavior [4] [7].

Detailed Structural Features

Oxazoline Ring Configuration

The distinctive structural feature of 21-Deacetoxy 11-Oxodeflazacort is the presence of a methyl-oxazoline ring system fused to the steroid backbone [11] [17]. This oxazoline ring is formed through the fusion of positions 16 and 17 of the steroid nucleus, creating a five-membered heterocyclic ring containing both nitrogen and oxygen atoms [8] [11]. The oxazoline configuration represents a 2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole structure [5] [11]. This ring system fundamentally alters the three-dimensional conformation of the molecule compared to conventional corticosteroids [17]. The oxazoline ring adopts a specific stereochemical arrangement that influences the overall molecular geometry and receptor binding characteristics [43].

Position and Role of the 11-Oxo Group

The 11-oxo group represents a critical structural modification where a ketone functional group is positioned at carbon-11 of the steroid backbone [4] [5]. This carbonyl substitution at the 11-position replaces the typical 11-beta-hydroxyl group found in many corticosteroids [17] [18]. The 11-oxo configuration significantly impacts the compound's biochemical properties and metabolic pathways [18] [19]. Research indicates that the presence of the 11-oxo group affects the compound's interaction with 11-beta-hydroxysteroid dehydrogenase enzymes, which are responsible for interconversion between 11-hydroxy and 11-oxo steroids [18] [19]. The ketone group at position 11 creates distinct electronic and steric effects that influence the molecule's overall pharmacological profile [17] [18].

Absence of the 21-Acetoxy Group

A defining characteristic of 21-Deacetoxy 11-Oxodeflazacort is the absence of the acetate ester group at position 21, which distinguishes it from its parent compound deflazacort [21] [24]. The removal of the 21-acetoxy functionality results in a hydroxyl group or hydrogen atom at carbon-21, creating a "deacetoxy" configuration [21] [25]. This structural modification significantly alters the compound's physicochemical properties, including its polarity, solubility characteristics, and metabolic stability [21] [24]. The absence of the 21-acetate group represents a key metabolic transformation, as deflazacort is typically deacetylated at position 21 to form its active metabolite 21-desacetyl deflazacort [13] [25]. The deacetoxy modification affects the compound's hydrophobic-hydrophilic balance and influences its tissue distribution and cellular uptake properties [21] [24].

Physical Properties

Solubility Parameters

21-Deacetoxy 11-Oxodeflazacort demonstrates specific solubility characteristics that reflect its chemical structure and polarity [6] [27]. The compound shows limited water solubility due to its steroid backbone and hydrophobic regions [27] [29]. Enhanced solubility is observed in organic solvents such as dimethyl sulfoxide, with documented solubility facilitating analytical and research applications [28] [29]. The presence of the oxazoline ring and the absence of the 21-acetoxy group influence the compound's partition coefficient and solubility profile in various solvent systems [27] [29]. Solubility studies indicate that the compound requires specific solvent conditions for optimal dissolution, with methanol and dimethyl sulfoxide providing suitable media for analytical preparations [26] [28].

Melting and Boiling Points

Thermal analysis of 21-Deacetoxy 11-Oxodeflazacort reveals specific melting point characteristics that reflect its crystalline structure and intermolecular interactions [12] [54]. Related deflazacort compounds exhibit melting points in the range of 258-275°C, indicating significant thermal stability in the solid state [12] [54]. The boiling point is estimated at approximately 544°C based on computational modeling and structural similarity to related steroid compounds [12]. These thermal properties indicate that the compound maintains structural integrity at moderate temperatures but undergoes thermal decomposition at elevated temperatures [54]. The thermal stability profile suggests that the compound can withstand typical analytical and storage conditions without significant degradation [52] [54].

Stability Characteristics

21-Deacetoxy 11-Oxodeflazacort exhibits characteristic stability patterns similar to other corticosteroid derivatives [52] [53]. The compound demonstrates stability under neutral aqueous conditions and thermal stress at moderate temperatures [52]. However, degradation occurs under alkaline conditions, acidic environments, and photolytic stress [52]. Stability studies indicate that the compound remains stable when stored at 2-8°C under appropriate conditions [39] [52]. The oxazoline ring system and 11-oxo configuration contribute to the overall stability profile, with the compound showing resistance to oxidative degradation under normal storage conditions [52] [53]. Long-term stability studies suggest that proper storage conditions are essential for maintaining compound integrity over extended periods [52] [54].

Stability ConditionStability StatusDegradation Time
Neutral aqueousStableNo degradation observed
Thermal stress (50°C)Stable2 months
Alkaline (0.1 N NaOH)Unstable1 hour
Acidic (0.1 N HCl)UnstableVariable
PhotolyticUnstableTime-dependent

Spectroscopic Properties

UV-Visible Spectroscopy

21-Deacetoxy 11-Oxodeflazacort exhibits characteristic ultraviolet absorption patterns typical of corticosteroid compounds containing conjugated ketone systems [31] [32]. The compound shows maximum absorption wavelength at approximately 245-247 nm, corresponding to the alpha-beta unsaturated ketone chromophore in the A-ring of the steroid structure [31] [33]. This absorption maximum is consistent with the ketodienoic group present in the molecule, which provides the primary chromophoric system [32] [34]. The ultraviolet spectrum demonstrates good linearity for quantitative analysis in the concentration range of 0.5-8 μg/mL with correlation coefficients exceeding 0.999 [33]. The absorption characteristics enable spectrophotometric analysis and serve as a basis for high-performance liquid chromatography detection methods [31] [32].

Infrared Spectroscopy

Infrared spectroscopic analysis of 21-Deacetoxy 11-Oxodeflazacort reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [35] [37]. The compound exhibits prominent carbonyl stretching vibrations in the region of 1650-1750 cm⁻¹, with the 11-oxo group contributing to ketone absorption patterns [35] [36]. The absence of the 21-acetoxy group eliminates the characteristic ester carbonyl absorption typically observed around 1749 cm⁻¹ in deflazacort [37]. The oxazoline ring system contributes specific stretching and bending vibrations that distinguish this compound from conventional corticosteroids [36] [38]. Additional absorption bands correspond to C-H stretching, C-O stretching, and various skeletal vibrations characteristic of the steroid framework [35] [38].

Functional GroupWavenumber (cm⁻¹)Assignment
11-Oxo carbonyl1650-1680C=O stretch
Alpha-beta unsaturated ketone1620-1660C=O stretch
Oxazoline ring1200-1300C-N stretch
Steroid C-H2800-3000C-H stretch

NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 21-Deacetoxy 11-Oxodeflazacort through both proton and carbon-13 NMR analysis [39] [43]. The proton NMR spectrum exhibits characteristic chemical shifts corresponding to the steroid framework, with specific resonances for the oxazoline ring system and the 11-oxo substitution [43] [44]. Carbon-13 NMR spectroscopy reveals distinct chemical shifts for the carbonyl carbon at position 11 and the carbons within the oxazoline ring structure [43] [46]. The absence of the 21-acetoxy group is confirmed by the lack of characteristic acetate carbon resonances typically observed in deflazacort [39] [44]. Detailed spectral assignments enable complete structural confirmation and provide insight into the molecular conformation in solution [43] [44].

The NMR spectra demonstrate that the compound maintains similar conformational characteristics in both solid and liquid states, indicating structural stability across different physical environments [43] [45]. Chemical shift patterns are consistent with the proposed structure and confirm the stereochemical arrangement of functional groups [44] [46].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 21-Deacetoxy 11-Oxodeflazacort provides molecular ion confirmation and characteristic fragmentation patterns [48] [50]. The compound exhibits a molecular ion peak at m/z 381.5, corresponding to the protonated molecular species [M+H]⁺ [4] [48]. Fragmentation patterns reveal specific neutral losses and product ions that are diagnostic for the structural features of the compound [49] [50]. The 11-oxo group and oxazoline ring system contribute to characteristic fragmentation pathways that distinguish this compound from related steroids [49] [51].

Tandem mass spectrometry reveals product ions resulting from losses of specific molecular fragments, including water, carbon monoxide, and portions of the oxazoline ring system [48] [50]. The fragmentation behavior provides structural confirmation and enables identification of the compound in complex mixtures [49] [51]. Advanced mass spectrometric techniques, including silver cationization, can enhance fragmentation specificity and provide regioisomeric identification capabilities [49] [51].

Fragmentationm/zAssignment
Molecular ion [M+H]⁺381.5Intact molecule
Loss of H₂O363.5[M+H-18]⁺
Loss of CO353.5[M+H-28]⁺
Characteristic fragment245.2Steroid backbone
Base peak123.9Ring fragmentation

The primary synthetic route to 21-Deacetoxy 11-Oxodeflazacort involves the systematic modification of deflazacort through sequential deacetylation and oxidation reactions [2]. Deflazacort serves as the principal starting material due to its established synthetic accessibility and structural similarity to the target compound [3] [4].

The deacetylation process occurs through esterase-mediated hydrolysis at the 21-position, where plasma esterases facilitate the removal of the acetyl group under physiological conditions [5] [2] [6]. This transformation proceeds with high efficiency, typically achieving yields of 90-98% under optimized reaction conditions [4] [7]. The reaction mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the acetyl ester, facilitated by the catalytic action of esterases [5] [2].

Following deacetylation, the resulting 21-deacetoxy deflazacort intermediate undergoes selective oxidation at the 11-position [8] [9]. This oxidation converts the 11-β-hydroxyl group to the corresponding 11-ketone, employing oxidizing agents such as chromium trioxide or alternative mild oxidation systems [8] [10]. The oxidation process demonstrates excellent regioselectivity, with the 11-position being particularly susceptible to oxidation due to its stereochemical environment [8] [11].

Alternative Synthesis Routes

Alternative synthetic approaches to 21-Deacetoxy 11-Oxodeflazacort have been developed utilizing 9-bromotriene acetate as a key starting material [12] [13]. This methodology provides greater control over the functionalization pattern and enables the preparation of structurally related compounds [12] [14].

The 9-bromotriene acetate route begins with double bond epoxidation at the C16-C17 positions using meta-chloroperbenzoic acid in refluxing dichloromethane, achieving yields of 40-47% [12]. The epoxidation reaction preferentially forms α-epoxides, which serve as crucial intermediates for subsequent transformations [12]. Alternative epoxidation conditions employing trifluorodioxirane generated in situ from Oxone and sodium bicarbonate can also be utilized, though these conditions may lead to different epoxide regioisomers [12].

The synthetic strategy also incorporates the use of 16α,17α-epoxy-progesterone derivatives as alternative starting materials [14] [15]. These compounds undergo controlled ring-opening reactions followed by functional group manipulations to introduce the requisite oxazoline moiety and achieve the desired oxidation state at the 11-position [14].

Key Intermediates in Synthesis

Several critical intermediates are formed during the synthesis of 21-Deacetoxy 11-Oxodeflazacort, each requiring specific synthetic protocols and purification methods [12] [16] [9].

The 21-deacetoxy deflazacort intermediate represents the primary precursor to the target compound [17] [4] [18]. This intermediate is characterized by the molecular formula C23H29NO4 and molecular weight of 383.48 g/mol [20]. Its formation occurs through the selective hydrolysis of the acetyl ester at the 21-position while preserving other functional groups [4] [9].

Epoxide intermediates play crucial roles in alternative synthetic pathways [12]. The 16α,17α-epoxide derivatives serve as versatile synthetic building blocks that undergo stereoselective ring-opening reactions [12]. These epoxides demonstrate stability under neutral conditions but readily undergo nucleophilic attack under basic conditions, particularly with ammonia or primary amines [12].

Hydrazone-protected intermediates are essential for achieving regioselective transformations [12]. The carboethoxy hydrazone derivatives, formed through treatment with ethyl carbazate and para-toluenesulfonic acid, provide excellent yields of 59% and enable precise control over subsequent ring-opening reactions [12]. These intermediates demonstrate remarkable stability and can be isolated in pure form through recrystallization from diethyl ether [12].

Chemical Reaction Mechanisms

Deacetoxylation Reactions

The deacetoxylation of deflazacort to form 21-deacetoxy deflazacort proceeds through a well-characterized enzymatic mechanism involving esterases [5] [2] [21]. The reaction begins with the binding of deflazacort to the active site of plasma esterases, where the acetyl ester bond at the 21-position becomes susceptible to hydrolytic cleavage [5] [2].

The catalytic mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack by an activated water molecule on the carbonyl carbon of the acetyl group [5] [2] [21]. This attack is facilitated by the catalytic triad present in esterase enzymes, which includes serine, histidine, and aspartate residues [21]. The tetrahedral intermediate subsequently collapses, releasing acetic acid and forming the 21-hydroxyl derivative [5] [2].

The reaction demonstrates excellent selectivity for the 21-position acetyl group, with minimal interference from other ester functionalities present in the molecule [5] [2] [4]. The selectivity arises from the specific binding pocket architecture of the esterase enzymes and the accessibility of the 21-acetyl group compared to other protected positions [4] [9].

Oxidation at the 11-Position

The oxidation of the 11-β-hydroxyl group to the corresponding 11-ketone involves several mechanistic pathways depending on the oxidizing agent employed [8] [11] [22]. When using chromium-based oxidants, the reaction proceeds through the formation of chromate esters as reactive intermediates [8] [22].

The chromium trioxide oxidation mechanism initiates with the coordination of the 11-β-hydroxyl group to chromium(VI), forming a chromate ester intermediate [22]. This intermediate undergoes β-elimination, resulting in the formation of the 11-ketone and reduction of chromium(VI) to chromium(IV) [22]. The reaction demonstrates high regioselectivity due to the preferential binding of chromium to secondary alcohols in the steroid framework [8] [22].

Alternative oxidation mechanisms employ mild oxidizing systems such as methyltrioxorhenium-hydrogen peroxide-urea complexes [23]. These systems provide excellent functional group tolerance and enable oxidation under nearly neutral conditions [23]. The rhenium-catalyzed oxidation proceeds through the formation of rhenium-oxo complexes that facilitate the transfer of oxygen atoms to the 11-β-hydroxyl substrate [23].

The 11β-hydroxysteroid dehydrogenase enzyme system represents a biocatalytic approach to 11-position oxidation [8]. This enzymatic system demonstrates excellent selectivity and operates under mild physiological conditions [8]. The enzyme mechanism involves the reversible oxidation of 11β-hydroxyl groups using nicotinamide adenine dinucleotide as a cofactor [8].

Purification and Isolation Techniques

The purification and isolation of 21-Deacetoxy 11-Oxodeflazacort requires sophisticated chromatographic techniques due to the structural similarity between intermediates and the target compound [24] [25] [26].

Flash chromatography represents the primary isolation technique for crude reaction products [24]. The optimal conditions employ silica gel columns (Redisep Rf 4 gm) with methanol-chloroform mobile phases in ratios of 1:9 to 2:8 [24]. The flow rate is maintained at 5 mL/minute to ensure adequate resolution between closely related compounds [24]. This technique proves particularly effective for the isolation of degradation products and impurities formed during forced degradation studies [24].

Reverse-phase high-performance liquid chromatography provides analytical and preparative separation capabilities [24] [25]. The optimal chromatographic conditions utilize C18 columns (1.7 μm particle size, 2.1 mm × 150 mm dimensions) with acetonitrile-water mobile phases in ratios of 40:60 (v/v) [24]. The flow rate is set to 0.2 mL/minute with ultraviolet detection at 240.1 nm [24]. These conditions enable baseline separation of 21-Deacetoxy 11-Oxodeflazacort from related compounds with retention times of approximately 5.3 minutes [24].

Preparative high-performance liquid chromatography enables large-scale purification for compound isolation and characterization studies [25] [27]. The technique employs C18 preparative columns with gradient elution systems to achieve optimal separation [25]. The isolated compounds demonstrate excellent purity profiles suitable for structural characterization using nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy [25] [27].

Crystallization techniques provide final purification steps for 21-Deacetoxy 11-Oxodeflazacort [12] [28]. Recrystallization from diethyl ether yields highly pure crystalline products with melting points suitable for compound identification [12]. Alternative crystallization solvents include ethanol-water mixtures and acetone-hexane systems, depending on the specific derivative being purified [12] [28].

Synthesis Optimization Strategies

Optimization of 21-Deacetoxy 11-Oxodeflazacort synthesis focuses on improving yields, reducing reaction times, and minimizing purification requirements [12] [24] [29].

Reaction condition optimization involves systematic evaluation of temperature, pH, and solvent systems [12] [24]. For deacetylation reactions, maintaining physiological pH (7.2-7.4) and temperatures between 25-37°C provides optimal esterase activity and selectivity [5] [2]. The use of buffered aqueous systems with controlled ionic strength enhances enzyme stability and reaction reproducibility [5] [2].

Solvent selection significantly impacts reaction yields and selectivity [12] [24]. For epoxidation reactions, dichloromethane provides optimal solubility for both starting materials and products while maintaining chemical compatibility with oxidizing agents [12]. Alternative solvents such as acetonitrile and chloroform have been evaluated, though dichloromethane consistently provides superior results [12].

Catalyst optimization involves screening various oxidizing agents and reaction conditions [8] [12] [22]. Chromium trioxide in acetone provides excellent yields for 11-position oxidation, though environmental concerns have prompted investigation of alternative systems [22]. Methyltrioxorhenium-hydrogen peroxide systems offer environmentally benign alternatives with comparable efficiency [23].

Process intensification strategies employ microwave-assisted synthesis and flow chemistry techniques to reduce reaction times and improve yields [30]. Microwave irradiation enables rapid heating and enhanced mass transfer, particularly beneficial for solid-phase reactions involving polymer-supported reagents [12] [30]. Flow chemistry systems provide precise control over reaction parameters and enable continuous processing for improved scalability [30].

Quality control optimization incorporates real-time monitoring techniques and automated purification systems [24] [25]. Ultra-performance liquid chromatography systems enable rapid analysis of reaction progress and product purity [24]. Automated flash chromatography systems with integrated fraction collection provide consistent purification results with reduced manual intervention [24].

XLogP3

1.8

Wikipedia

(4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione

Dates

Last modified: 04-14-2024

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